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molecular formula C8H8FNO4 B8419553 1,2-Dimethoxy-3-fluoro-4-nitrobenzene

1,2-Dimethoxy-3-fluoro-4-nitrobenzene

Cat. No. B8419553
M. Wt: 201.15 g/mol
InChI Key: VUOVJDBQQMXYGQ-UHFFFAOYSA-N
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Patent
US09340556B2

Procedure details

To a solution of nitric acid (853 ml, 1.91E+04 mmol) stirred at 0° C. was added dropwise 1-fluoro-2,3-dimethoxybenzene (149 g, 954 mmol). The mixture was stirred at the same temperature for 15 min, and then was allowed to warm up to RT for 15 min. The orange solution was poured into ice and the resultant solid was filtered, washed with water and dried. LCMS showed that the pale yellow solid was the mixture of two products (ratio 1/1.8). The crude material was purified by reverse phase automatic C18 column chromatography (Combiflash RF, 120 g column), eluting with Acetonitrile/Water (0-90%) over 35 min to afford 2-fluoro-3,4-dimethoxy-1-nitrobenzene (53 g, 263 mmol, 28% yield) and 1-fluoro-2,3-dimethoxy-5-nitrobenzene (94 g, 467 mmol, 49% yield) as white solids. LCMS: (M+H)+: 202.1.
Quantity
853 mL
Type
reactant
Reaction Step One
Quantity
149 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([OH:3])=[O:2].[F:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][CH3:13])[C:7]=1[O:14][CH3:15]>>[F:5][C:6]1[C:7]([O:14][CH3:15])=[C:8]([O:12][CH3:13])[CH:9]=[CH:10][C:11]=1[N+:1]([O-:4])=[O:2].[F:5][C:6]1[CH:11]=[C:10]([N+:1]([O-:3])=[O:2])[CH:9]=[C:8]([O:12][CH3:13])[C:7]=1[O:14][CH3:15]

Inputs

Step One
Name
Quantity
853 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
149 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)OC)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The orange solution was poured into ice
FILTRATION
Type
FILTRATION
Details
the resultant solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
the mixture of two products (ratio 1/1.8)
CUSTOM
Type
CUSTOM
Details
The crude material was purified by reverse phase automatic C18 column chromatography (Combiflash RF, 120 g column)
WASH
Type
WASH
Details
eluting with Acetonitrile/Water (0-90%) over 35 min
Duration
35 min

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=C(C=CC(=C1OC)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 263 mmol
AMOUNT: MASS 53 g
YIELD: PERCENTYIELD 28%
Name
Type
product
Smiles
FC1=C(C(=CC(=C1)[N+](=O)[O-])OC)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 467 mmol
AMOUNT: MASS 94 g
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09340556B2

Procedure details

To a solution of nitric acid (853 ml, 1.91E+04 mmol) stirred at 0° C. was added dropwise 1-fluoro-2,3-dimethoxybenzene (149 g, 954 mmol). The mixture was stirred at the same temperature for 15 min, and then was allowed to warm up to RT for 15 min. The orange solution was poured into ice and the resultant solid was filtered, washed with water and dried. LCMS showed that the pale yellow solid was the mixture of two products (ratio 1/1.8). The crude material was purified by reverse phase automatic C18 column chromatography (Combiflash RF, 120 g column), eluting with Acetonitrile/Water (0-90%) over 35 min to afford 2-fluoro-3,4-dimethoxy-1-nitrobenzene (53 g, 263 mmol, 28% yield) and 1-fluoro-2,3-dimethoxy-5-nitrobenzene (94 g, 467 mmol, 49% yield) as white solids. LCMS: (M+H)+: 202.1.
Quantity
853 mL
Type
reactant
Reaction Step One
Quantity
149 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([OH:3])=[O:2].[F:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][CH3:13])[C:7]=1[O:14][CH3:15]>>[F:5][C:6]1[C:7]([O:14][CH3:15])=[C:8]([O:12][CH3:13])[CH:9]=[CH:10][C:11]=1[N+:1]([O-:4])=[O:2].[F:5][C:6]1[CH:11]=[C:10]([N+:1]([O-:3])=[O:2])[CH:9]=[C:8]([O:12][CH3:13])[C:7]=1[O:14][CH3:15]

Inputs

Step One
Name
Quantity
853 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
149 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)OC)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The orange solution was poured into ice
FILTRATION
Type
FILTRATION
Details
the resultant solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
the mixture of two products (ratio 1/1.8)
CUSTOM
Type
CUSTOM
Details
The crude material was purified by reverse phase automatic C18 column chromatography (Combiflash RF, 120 g column)
WASH
Type
WASH
Details
eluting with Acetonitrile/Water (0-90%) over 35 min
Duration
35 min

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=C(C=CC(=C1OC)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 263 mmol
AMOUNT: MASS 53 g
YIELD: PERCENTYIELD 28%
Name
Type
product
Smiles
FC1=C(C(=CC(=C1)[N+](=O)[O-])OC)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 467 mmol
AMOUNT: MASS 94 g
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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